molecular formula C9H8BrN3O2 B13665725 Ethyl 4-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate

Ethyl 4-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate

Cat. No.: B13665725
M. Wt: 270.08 g/mol
InChI Key: FODZWUICZTYNEU-UHFFFAOYSA-N
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Description

Ethyl 4-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 4th position and an ethyl ester group at the 2nd position of the imidazo[4,5-c]pyridine ring. The imidazo[4,5-c]pyridine scaffold is known for its wide range of biological activities and has been extensively studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with ethyl 2-aminobenzoate in the presence of a base, followed by bromination at the 4th position. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization and bromination steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are used in coupling reactions.

Major Products:

  • Substituted imidazo[4,5-c]pyridines
  • N-oxides
  • Coupled products with various functional groups

Scientific Research Applications

Ethyl 4-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 4-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom and the ethyl ester group allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

ethyl 4-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-12-5-3-4-11-7(10)6(5)13-8/h3-4H,2H2,1H3,(H,12,13)

InChI Key

FODZWUICZTYNEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=CN=C2Br

Origin of Product

United States

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